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molecular formula C10H15NO2S B8362204 2-Methoxy-4-(2-methylsulfanyl-ethoxy)-phenylamine

2-Methoxy-4-(2-methylsulfanyl-ethoxy)-phenylamine

Cat. No. B8362204
M. Wt: 213.30 g/mol
InChI Key: WTMWEMCMZJCPOW-UHFFFAOYSA-N
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Patent
US08088815B2

Procedure details

Step B A suspension of 2-methoxy-4-(2-methylsulfanyl-ethoxy)-1-nitro-benzene (0.25 g, 1.0 mmol) in methanol (8 mL) was added an aqueous solution (4 mL) of NH4Cl (0.55 g, 10 mmol), followed by activated Zinc (Aldrich, 0.67 g, 10 mmol). The reaction mixture was stirred at room temperature for 0.5 h. The mixture was filtered through a short pad of celite. The mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The combined organic extract was washed with water, brine, dried over MgSO4, and concentrated to give 2-methoxy-4-(2-methylsulfanyl-ethoxy)-phenylamine as a brown oil (0.2 g, 91%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][S:12][CH3:13])[CH:6]=[CH:5][C:4]=1[N+:14]([O-])=O.[NH4+].[Cl-]>CO.[Zn]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][S:12][CH3:13])[CH:6]=[CH:5][C:4]=1[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OCCSC)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OCCSC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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